molecular formula C6H11N3O B1219499 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole CAS No. 84145-87-9

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

Cat. No. B1219499
CAS RN: 84145-87-9
M. Wt: 141.17 g/mol
InChI Key: QIXFXNMDRJRTIJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole, also known as HEAI, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This molecule has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Metronidazole and Its Metabolites

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is a major component of metronidazole, a widely used antibacterial agent for treating anaerobic infections. The metabolites of metronidazole have been a significant focus in research. Studies include the determination of metronidazole and its major metabolites in biological fluids, investigating their pharmacokinetic properties and their presence in urinary excretion (Gulaid et al., 1978).

Electro-organic Synthesis

Research has been conducted on the electro-organic synthesis of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole derivatives. This involves the synthesis under acidic conditions and the study of their electrochemical properties, which has implications for the development of novel compounds and their applications in various fields (D. K. Sharma et al., 2009).

Divergent Synthesis

There is interest in the divergent synthesis of 2-aminoimidazoles from related compounds. This research area explores the synthesis routes and chemical transformations that lead to various substituted 2-aminoimidazoles, expanding the chemical diversity and potential applications of these compounds (Ermolat'ev & Van der Eycken, 2008).

Antineoplastic and Antifilarial Agents

Studies have explored the synthesis and biological activity of certain alkyl derivatives of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole, showing potential as antineoplastic and antifilarial agents. This research area focuses on the chemical modifications of the compound and its effects on cell growth and parasitic infections (Ram et al., 1992).

Genotoxic Effects Studies

Investigations into the genotoxic effects of metronidazole and its metabolites, including 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole, have been conducted. These studies assess the potential genetic toxicity of these compounds on human cells, which is crucial for understanding their safety profile (Lambert et al., 1979).

Antibiofilm Agents

There is research on the synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. This area explores the potential of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole derivatives in enhancing the effectiveness of antibiotics against biofilms, which has significant implications for treating drug-resistant infections (Rogers et al., 2010).

properties

IUPAC Name

2-(5-amino-2-methylimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-8-4-6(7)9(5)2-3-10/h4,10H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXFXNMDRJRTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233077
Record name 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

CAS RN

84145-87-9
Record name 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
CE Sullivan, FP Tally, BR Goldin, P Vouros - Biochemical Pharmacology, 1982 - Elsevier
Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole Page 1 Short communications Biochemical Pharmacology, Vol. 31, No. 16 …
Number of citations: 26 www.sciencedirect.com
J Chen, X Qiu, Z Fang, M Yang, T Pokeung, F Gu… - Chemical Engineering …, 2012 - Elsevier
In this study, the mechanism for the removal of the antibiotic metronidazole (MNZ) from aquatic solutions by nanoscale zero-valent iron (NZVI) particles was established. Comparing …
Number of citations: 141 www.sciencedirect.com
J Yang, X Wang, M Zhu, H Liu, J Ma - Journal of hazardous materials, 2014 - Elsevier
For the first time, the removal process of metronidazole (MNZ) from aqueous solutions over nano zerovalent iron (NZVI) encapsulated within poly(acrylic acid) (PAA)/poly(vinylidene …
Number of citations: 100 www.sciencedirect.com
EM Kalhori, E Ghahramani, TJ Al-Musawi… - … Science and Pollution …, 2018 - Springer
High concentrations of antibiotic compounds within pharmaceutical wastewater have hazardous impacts toward environment and human health. Therefore, there is an immediate …
Number of citations: 20 link.springer.com
L Xu, W Li, P Désesquelles, NT Van-Oanh… - The Journal of …, 2019 - ACS Publications
The degradation pathway of the antibiotic metronidazole (MNZ) in wastewater was investigated computationally with a physical statistical method and a quantum chemical approach. In …
Number of citations: 30 pubs.acs.org
H Linting, C Kun, D Huaping, L Jianfa… - Journal of Colloid and …, 2021 - Elsevier
The abuse and improper disposal of antibiotics including metronidazole (MNZ) result in serious contamination in aquatic environments. In this study, pyrite, which was not reactive for …
Number of citations: 9 www.sciencedirect.com
DI Edwards - IUPHAR 9th International Congress of Pharmacology …, 1984 - Springer
Prior to 1960 infections caused by Trichomonas vaginalis were widespread with an incidence ranging from 5–70% in certain ethnic groups (Siboulet, 1965). Treatment of the disease …
Number of citations: 3 link.springer.com
JP Carlier, N Sellier, MN Rager… - Antimicrobial agents and …, 1997 - Am Soc Microbiol
We investigated the metabolism of dimetridazole (1,2-dimethyl-5-nitroimidazole) (DMZ) by the resting cell method in a susceptible strain of Bacteroides fragilis and in the same strain …
Number of citations: 111 journals.asm.org
J Lu, Q Sun, J Wu, G Zhu - Chemosphere, 2020 - Elsevier
Techniques for reutilization of the discarded bischofite are limited while efficient recovery of the Mg(OH) 2 nanoparticles from water during the synthesis and reuse processes is a …
Number of citations: 28 www.sciencedirect.com
HN Saleh - Environ Sci, 2018 - researchgate.net
High concentrations of antibiotic compounds within pharmaceutical wastewater have hazardous impacts toward environment and human health. Therefore, there is an immediate …
Number of citations: 0 www.researchgate.net

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